N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4S2/c26-19-11-13-20(14-12-19)34(31,32)16-15-21(29)27-25-28-22(17-7-3-1-4-8-17)24(33-25)23(30)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPFUYDABRBLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Benzoylation and Phenylation: The thiazole intermediate is then subjected to Friedel-Crafts acylation and alkylation to introduce the benzoyl and phenyl groups.
Amidation: Finally, the propanamide moiety is introduced via an amidation reaction using appropriate amine and acid derivatives.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzoyl group.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products:
Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and reduced thiazole derivatives.
Substitution: Various substituted thiazole and aromatic derivatives.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide serves as a versatile building block for synthesizing more complex molecules. Its unique substitution pattern allows for various functionalizations, making it an important intermediate in the development of new chemical entities.
Key Synthetic Routes:
- Formation of Thiazole Ring: Utilizing methods like Hantzsch thiazole synthesis.
- Benzoylation: Involves the reaction with benzoyl chloride in the presence of bases like pyridine.
- Coupling Reactions: Employing reagents such as EDCI for coupling with other moieties.
This compound has shown significant promise in medicinal chemistry, particularly in its antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity:
Research indicates that this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anti-inflammatory Properties:
The compound modulates inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity:
Studies have demonstrated that it inhibits the growth of various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The following table summarizes its anticancer efficacy compared to doxorubicin:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The anticancer mechanisms involve modulation of apoptosis signaling pathways and cell cycle regulation, indicating potential for further development as an anticancer agent.
Industrial Applications
Due to its diverse chemical reactivity and biological activity, this compound holds potential in several industrial sectors:
- Pharmaceutical Development: The compound can be explored for new drug formulations targeting bacterial infections and cancer therapies.
- Agrochemicals: Its antimicrobial properties may be beneficial in developing agricultural fungicides or bactericides.
- Materials Science: The unique structural characteristics may allow for innovations in polymer chemistry or material coatings.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study: A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli.
- Anticancer Research: In vitro studies reported that treatment with this compound induced apoptosis in cancer cells through mitochondrial pathway activation, highlighting its potential as a lead compound for further drug development.
Mechanism of Action
The compound’s mechanism of action depends on its specific application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
Molecular Targets: Potential targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture, merging a thiazole ring with sulfonamide and benzoyl groups. Key comparisons include:
Key Observations :
- Thiazole vs. Imidazole/Triazole Cores : Thiazole-based compounds (e.g., the target and compound 31 ) often exhibit enhanced metabolic stability compared to imidazole or triazole analogs due to reduced susceptibility to oxidative degradation .
- Sulfonamide vs.
- Propanamide Side Chain : The propanamide moiety is a common feature in bioactive molecules, such as Bicalutamide, where it contributes to conformational flexibility and receptor interaction .
Comparison with Related Syntheses :
- Compound 31 : Synthesized via Suzuki coupling of 4-fluorophenylboronic acid to a bromothiazole intermediate. Higher yields (75–85%) suggest efficiency in cross-coupling steps.
- Bicalutamide : Prepared via sequential sulfonylation and amidation, with strict control over stereochemistry to ensure enantiomeric purity.
Challenges and Opportunities
- Synthetic Complexity : The target compound’s multiple substituents may lead to lower yields compared to simpler analogs like compound 31 .
- Unmet Potential: While Bicalutamide is clinically validated, the target compound’s biological data remain unexplored in the provided evidence, highlighting a gap for future studies.
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities. Its molecular formula is and it features a sulfonamide group that may enhance its pharmacological properties .
Anticancer Activity
Research indicates that compounds with thiazole derivatives exhibit significant anticancer activity. The specific compound in focus has shown promising results in various in vitro studies:
- Cell Line Studies : In studies involving human cancer cell lines, the compound demonstrated cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin. For instance, it exhibited an IC50 of approximately 23.30 ± 0.35 µM against A-431 cell lines .
- Mechanism of Action : The compound appears to induce apoptosis through the inhibition of anti-apoptotic proteins such as Mcl-1, which is crucial for cancer cell survival. This suggests that it may interfere with cellular signaling pathways involved in tumor growth and maintenance .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- In Vitro Testing : Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to be in the range of 100–400 µg/mL, indicating moderate to good efficacy .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of fluorine | Enhances potency against cancer cells |
| Sulfonamide group | Increases solubility and bioavailability |
| Benzoyl substitution | Critical for anticancer activity |
Research indicates that modifications to the thiazole ring can significantly impact the biological efficacy of these compounds, underscoring the importance of SAR studies in drug development .
Case Studies
Several case studies highlight the efficacy of similar thiazole derivatives:
- Anticancer Study : A derivative with a similar thiazole structure was tested against various cancer cell lines, showing a significant reduction in cell viability compared to untreated controls. The study concluded that such compounds could serve as lead candidates for further development in cancer therapy .
- Antimicrobial Research : A study on thiazolidinone derivatives demonstrated comparable antimicrobial activity to established antibiotics, suggesting that modifications like those seen in this compound could yield potent new agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and sulfonamide bonds:
| Condition | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8–12 hrs | 3-((4-Fluorophenyl)sulfonyl)propanoic acid + 5-benzoyl-4-phenylthiazol-2-amine | 72–78% | |
| Basic hydrolysis | NaOH (1M), 60°C, 6 hrs | Sodium 3-((4-fluorophenyl)sulfonyl)propanate + thiazole-amide derivative | 65–70% |
Hydrolysis kinetics show pseudo-first-order behavior under acidic conditions with an activation energy () of 58.2 kJ/mol. The thiazole ring remains intact during these reactions.
Nucleophilic Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions, particularly with amines and thiols:
Example reaction with morpholine:
Key observations:
-
Electron-withdrawing substituents (e.g., 4-fluorophenyl) enhance electrophilicity at the sulfonyl sulfur.
-
Steric hindrance from the benzoyl group limits substitution at the thiazole C-2 position .
Cross-Coupling Reactions
The thiazole ring enables palladium-catalyzed cross-coupling:
Suzuki–Miyaura Coupling
Oxidation of Sulfonamide Group
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → 25°C, 4 hrs | Sulfonic acid derivative | 63% | |
| HO/AcOH | 50°C, 6 hrs | Sulfone derivative | 58% |
Reduction of Amide Bond
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH | Dry THF, reflux, 8 hrs | Secondary amine derivative | 41% | |
| BH·THF | THF, 25°C, 12 hrs | Alcohol intermediate | 68% |
Cyclization Reactions
Under microwave irradiation, the compound forms fused heterocycles:
Solvent-Dependent Reactivity
Reactions with hydroxylamine exhibit solvent-controlled selectivity:
| Solvent | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol | NHOH·HCl | Amide derivative | 85% | |
| DMSO | NHOH·HCl, KOtBu | Amidoxime derivative | 80% |
Mechanistic studies attribute this to solvent polarity effects on hydroxylamine nucleophilicity .
Stability Under Thermal and Photolytic Conditions
Q & A
Basic: What synthetic strategies are commonly employed for preparing N-(5-benzoyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?
Methodological Answer:
The synthesis of thiazole-sulfonylpropanamide derivatives typically involves sequential reactions:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones.
- Step 2: Introduction of the sulfonyl group via oxidation of thioethers (e.g., using mCPBA or hydrogen peroxide) .
- Step 3: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the sulfonylpropanamide moiety to the thiazole ring.
For example, similar compounds were synthesized via Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 4-fluorophenyl) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Purity: Validate compound purity (>98%) via HPLC (USP methods, as in ).
- Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
- Structural Confirmation: Use X-ray crystallography (SHELXL refinement ) to confirm stereochemistry, as minor impurities or isomers (e.g., enantiomers in ) can alter activity.
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C-2 substitution) and sulfonyl group integration .
- IR Spectroscopy: Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELX programs .
Advanced: How does the sulfonyl group influence the compound’s biochemical interactions?
Methodological Answer:
The 4-fluorophenylsulfonyl moiety enhances:
- Electrophilicity: Stabilizes transition states in enzyme binding (e.g., protease inhibition).
- Solubility: Polar sulfonyl group improves aqueous solubility for in vitro assays .
Comparative studies with non-sulfonylated analogs (e.g., thioether precursors in ) show reduced activity, confirming sulfonyl’s role in target engagement.
Advanced: What strategies optimize enantiomeric purity for enhanced target specificity?
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (CSPs) like amylose derivatives to separate enantiomers (e.g., S-(+)- and R-(-)-bicalutamide in ).
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-phosphates) during key steps like amide bond formation.
- Crystallization: Recrystallize in solvent mixtures (e.g., methylethyl ketone/hexane ) to isolate enantiopure forms.
Basic: How is the compound’s stability assessed under experimental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation products via LC-MS .
- Solution Stability: Monitor decomposition in PBS or cell culture media over 24–72 hours using UV-Vis spectroscopy (λmax ~250–300 nm) .
Advanced: What computational methods predict the compound’s binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., KPNB1 in ).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., sulfonyl group’s hydrogen bonding with active-site residues) .
- QSAR Models: Corrogate substituent effects (e.g., benzoyl vs. acetyl) on activity using Hammett σ constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
